molecular formula C13H14N4O2 B4899362 4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole

4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole

Cat. No.: B4899362
M. Wt: 258.28 g/mol
InChI Key: LEARDRLRKMHFAQ-UHFFFAOYSA-N
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Description

4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with nitro, phenyl, and pyrrolidinyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by nitration to introduce the nitro group . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may employ continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrazine, phenylhydrazine, and various nitrating agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds with active site residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole include other pyrazole derivatives such as 3-methyl-1-phenyl-1H-pyrazole and 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole . Compared to these compounds, this compound is unique due to the presence of the nitro group and the pyrrolidinyl substitution, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-17(19)12-11(10-6-2-1-3-7-10)14-15-13(12)16-8-4-5-9-16/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEARDRLRKMHFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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